

Cross-referencing spectroscopic data of 2(3H)-Benzofuranone, hexahydro- with databases

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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro
Cat. No.: B1619639

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A Comparative Guide to Spectroscopic Data for 2(3H)-Benzofuranone, hexahydro-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of publicly available spectroscopic data for **2(3H)-Benzofuranone**, **hexahydro-** (CAS No. 6051-03-2). By cross-referencing major spectral databases, this document aims to streamline the process of compound identification and characterization. Detailed experimental protocols for common spectroscopic techniques are also provided to support laboratory workflows.

Introduction

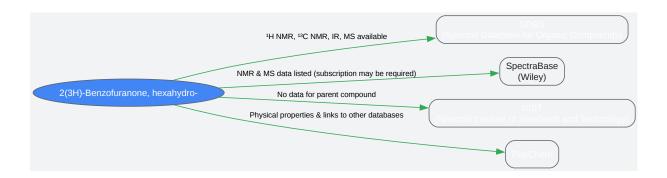
2(3H)-Benzofuranone, hexahydro-, a saturated bicyclic lactone, is a molecule of interest in various chemical research domains, including natural product synthesis and fragrance chemistry. Accurate and readily accessible spectroscopic data is paramount for its unambiguous identification and for facilitating further research and development. This guide compares the availability and content of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data across prominent databases.

Database Cross-Reference

A thorough search of major spectroscopic databases reveals varying levels of data availability for **2(3H)-Benzofuranone**, **hexahydro-**. The Spectral Database for Organic Compounds



(SDBS) emerged as the most comprehensive free resource, providing a full suite of high-quality spectra. Other databases, such as SpectraBase, also indicate the availability of data, albeit potentially behind a paywall. The National Institute of Standards and Technology (NIST) database, a valuable resource for many compounds, does not currently house the spectral data for the parent hexahydro- compound.



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Caption: Comparison of data availability for **2(3H)-Benzofuranone**, **hexahydro-** across major databases.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity
4.29	m
2.52	m
2.23	m
2.0 - 1.1	m



¹³C NMR Data

Chemical Shift (δ) ppm
177.58
76.54
37.07
34.02
27.56
24.64
24.52
22.84

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description
2934	C-H stretch (alkane)
2860	C-H stretch (alkane)
1771	C=O stretch (lactone)
1184	C-O stretch

Mass Spectrometry (MS) Data



m/z	Relative Intensity
140	25
112	30
97	100
84	45
69	55
55	80
41	70

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

- Weigh 5-20 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm
 NMR tube to remove any particulate matter.
- Cap the NMR tube and ensure the final sample height is around 4-5 cm.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).







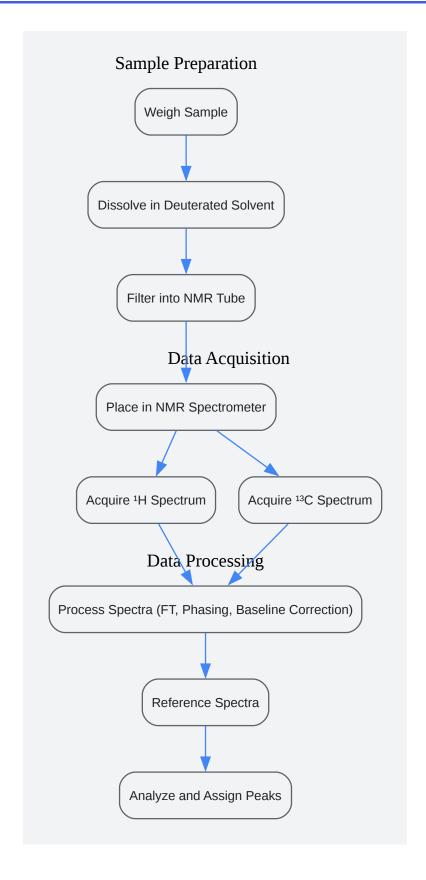
• ¹H NMR:

- Acquire a proton spectrum using a standard pulse sequence.
- Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

13C NMR:

- Acquire a proton-decoupled ¹³C spectrum.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Reference the spectrum to the deuterated solvent signal.





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Caption: A typical workflow for acquiring NMR spectra of an organic compound.



Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Sample Preparation (for liquids):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
- Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Introduction and Ionization (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the
 gas chromatograph, where it is vaporized and separated before entering the mass
 spectrometer. For direct infusion, the sample solution is introduced directly into the ion
 source.





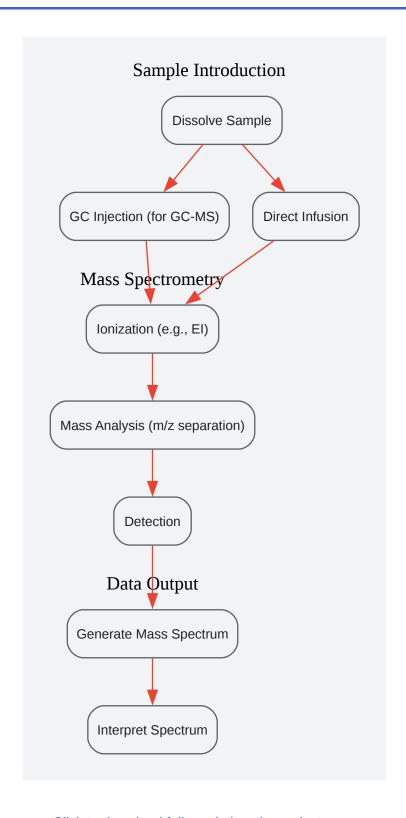


• In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.





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Caption: A generalized workflow for mass spectrometry analysis of an organic compound.

Conclusion



This guide consolidates the available spectroscopic data for **2(3H)-Benzofuranone**, **hexahydro-**, providing a valuable resource for researchers. The data presented, primarily from the SDBS database, offers a solid foundation for the identification and characterization of this compound. The inclusion of standardized experimental protocols further aids in the replication and verification of these findings in a laboratory setting. For comprehensive analysis, it is recommended to consult multiple databases and, when possible, acquire experimental data on the specific sample in question.

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